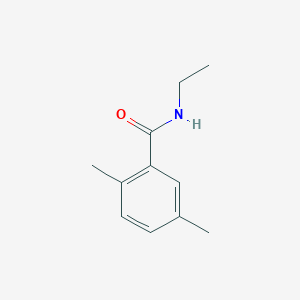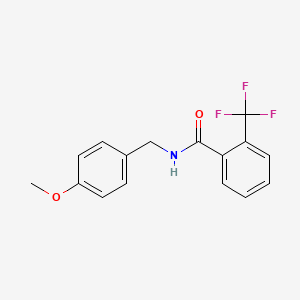![molecular formula C11H13N3OS B5848395 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide, also known as DMBA, is a chemical compound that has been widely studied for its potential therapeutic uses. DMBA belongs to a class of compounds called benzimidazoles, which have been found to possess a variety of biological activities.
科学的研究の応用
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide has been studied extensively for its potential therapeutic uses, including as an anticancer agent, an antiviral agent, and an antimicrobial agent. This compound has been found to exhibit selective cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus. Additionally, this compound has demonstrated antimicrobial activity against a variety of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
作用機序
The mechanism of action of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide is not fully understood, but it is believed to involve the disruption of cellular processes, including DNA synthesis and protein synthesis. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. This compound has also been found to inhibit the activity of certain enzymes involved in viral replication and to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the induction of oxidative stress, the modulation of immune function, and the alteration of gene expression. This compound has been shown to increase the production of reactive oxygen species, which can damage cellular components and contribute to cell death. This compound has also been found to stimulate the production of cytokines, which are involved in immune function, and to alter the expression of genes involved in various cellular processes, including cell cycle regulation and apoptosis.
実験室実験の利点と制限
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide has several advantages for use in lab experiments, including its high potency and selectivity against cancer cells and viruses. This compound is also relatively easy to synthesize and purify, making it a convenient compound for use in research. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and disposal. This compound may also exhibit off-target effects, which can complicate interpretation of experimental results.
将来の方向性
There are several directions for future research on 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide, including the development of new derivatives with improved potency and selectivity, the investigation of its potential as a therapeutic agent for other diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the toxicity and safety of this compound and to develop effective delivery methods for clinical use. Overall, this compound represents a promising compound for further investigation in the field of medicinal chemistry.
合成法
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide can be synthesized through a multistep process that involves the reaction of 5,6-dimethyl-1H-benzimidazole with thioacetic acid. The reaction is typically carried out in the presence of a catalyst, such as zinc chloride, and requires careful control of reaction conditions, including temperature, time, and solvent choice. The yield of this compound can be optimized by adjusting these parameters and purifying the product through recrystallization or chromatography.
特性
IUPAC Name |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-6-3-8-9(4-7(6)2)14-11(13-8)16-5-10(12)15/h3-4H,5H2,1-2H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSXZOLWKRVLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5848314.png)
![N-[4-({[2-butyl-9-(methoxymethyl)-7-methyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl]imino}methyl)phenyl]acetamide](/img/structure/B5848330.png)

![1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine](/img/structure/B5848349.png)


![isopropyl 5-{[5-(methoxycarbonyl)-2-methyl-3-furyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5848378.png)

![3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)

![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)

